molecular formula C7H7ClN2O3 B6202315 ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate CAS No. 2095516-97-3

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B6202315
CAS No.: 2095516-97-3
M. Wt: 202.59 g/mol
InChI Key: NWCGVHPIECPPMM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate (CAS 2095516-97-3) is a high-value, polyfunctional pyrazole derivative designed for advanced synthetic chemistry and drug discovery research. This compound serves as a versatile and key synthetic intermediate in constructing complex heterocyclic scaffolds, particularly in the synthesis of pharmacologically active pyrrolo[3,4-c]pyrazole-4,6-dione derivatives . Its molecular structure incorporates two highly reactive sites—an aldehyde formyl group and an ester group—alongside a chloro substituent, enabling multiple pathways for further chemical modification through cross-coupling reactions, condensation, and cyclization. In practice, this chemical is prominently used as a critical precursor in multi-step syntheses. It is routinely employed in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions to introduce structural diversity at a specific position on the resulting fused heterocyclic core. This allows medicinal chemists to explore structure-activity relationships and create novel compounds for screening. The pyrazole core is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents due to its widespread biological relevance. As a building block, this compound is instrumental in exploring innovative chemical space for developing new bioactive molecules. Researchers should note that this product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. This chemical requires storage in a dark place under an inert atmosphere at 2-8°C ( ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(3-11)6(8)10-9-5/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCGVHPIECPPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry

Reactivity at the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the various substituents.

Electrophilic Aromatic Substitution Reactions at the Pyrazole Ring (e.g., halogenation, nitration, sulfonation at C4)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Due to the electronic distribution within the ring, the C4 position possesses the highest electron density, making it the most favorable site for electrophilic attack in unsubstituted or suitably activated pyrazoles. pharmaguideline.comquora.com

However, in the case of ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, the C4 position is already occupied by a formyl group. The formyl group, along with the ethyl carboxylate group, is strongly electron-withdrawing. These deactivating groups significantly reduce the electron density of the pyrazole ring, making it much less nucleophilic and thus less reactive towards electrophiles. quora.com Consequently, further electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation on the pyrazole ring are highly disfavored under standard conditions. Any forced reaction would likely require harsh conditions and could lead to degradation or side reactions involving the substituents. For instance, nitration of a substituted 1-phenyl-1H-pyrazole occurs at the 4th position, highlighting the preference for this position when it is available. preprints.org

Nucleophilic Attack and Ring Opening Pathways

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, the presence of multiple electron-withdrawing groups and a good leaving group (chloride) on the this compound skeleton alters this reactivity profile. The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. The strong electron-withdrawing effects of the adjacent formyl and ester groups stabilize the negatively charged Meisenheimer-like intermediate, facilitating the displacement of the chloride ion.

Under forcing conditions, particularly with strong bases, pyrazole rings can undergo ring-opening. pharmaguideline.comchemicalbook.com This process can be initiated by deprotonation at an acidic ring carbon, such as C3, leading to a cascade of reactions that results in the cleavage of the heterocyclic ring. pharmaguideline.com While specific pathways for this exact molecule are not extensively detailed, analogous transformations on heavily substituted or activated pyrazoles suggest this as a potential, albeit non-trivial, reaction pathway. nih.gov

Oxidative and Reductive Transformations of the Heterocycle (e.g., resistance to oxidation/reduction, catalytic hydrogenation)

The aromatic pyrazole core exhibits significant stability and is generally resistant to both oxidative and reductive conditions that would typically transform other organic moieties. pharmaguideline.comchemicalbook.com

Resistance to Oxidation : The pyrazole ring is not readily oxidized by common oxidizing agents like potassium permanganate. chemicalbook.com However, extremely harsh conditions such as ozonolysis or electrolytic oxidation can lead to the cleavage of the ring. chemicalbook.com In most cases, oxidative reactions will preferentially target the substituents on the ring rather than the heterocycle itself. pharmaguideline.comchemicalbook.com

Resistance to Reduction : Unsubstituted pyrazole is stable under both catalytic and chemical reduction conditions. pharmaguideline.com While derivatives of pyrazole can be reduced, the aromatic ring's stability means that forcing conditions, such as high-pressure catalytic hydrogenation, are typically required. google.com Under such conditions, other functional groups like the formyl and ethyl ester groups would likely be reduced first. Catalytic transfer hydrogenation has also been explored for pyrazole systems, often utilizing transition metal catalysts. nih.govrsc.org

Transformations Involving the Formyl Group

The C4-formyl group is a key site for synthetic modification, allowing for a variety of oxidation and reduction reactions to generate new derivatives.

Oxidation to Carboxylic Acid Derivatives (e.g., Pinnick oxidation, KMnO4)

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, yielding ethyl 5-chloro-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate. This transformation can be achieved using several reliable methods.

Potassium Permanganate (KMnO₄) : KMnO₄ is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. researchgate.netaun.edu.eg The reaction is typically performed in a neutral or slightly alkaline aqueous solution. sciencepublishinggroup.comresearchgate.net Care must be taken as excess KMnO₄ under acidic conditions could potentially lead to side reactions, though the pyrazole ring itself is robust. echemi.com

Pinnick Oxidation : This method is highly effective for oxidizing aldehydes to carboxylic acids under mild conditions, making it suitable for substrates with sensitive functional groups. wikipedia.org The reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant in a buffered solution, often with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions from the hypochlorite (B82951) byproduct. nrochemistry.comnih.gov The Pinnick oxidation is particularly useful for α,β-unsaturated and heteroaromatic aldehydes. wikipedia.org

Table 1: Oxidation of the Formyl Group
ReagentTypical ConditionsProductNotes
Potassium Permanganate (KMnO₄)Aqueous solution, neutral or alkaline, room temperature to mild heatingEthyl 5-chloro-4-carboxy-1H-pyrazole-3-carboxylateStrong oxidant; reaction conditions need to be controlled to avoid potential side reactions on other parts of the molecule. researchgate.net
Pinnick Oxidation (NaClO₂)NaClO₂, NaH₂PO₄ buffer, t-BuOH/H₂O, 2-methyl-2-butene scavenger, room temperatureEthyl 5-chloro-4-carboxy-1H-pyrazole-3-carboxylateMild and highly selective for aldehydes, tolerating a wide range of other functional groups. wikipedia.orgnrochemistry.com

Reduction to Alcohol and Alkyl Moieties

The formyl group can be selectively reduced to a primary alcohol or further to a methyl group, providing access to different classes of pyrazole derivatives.

Reduction to Alcohol : The transformation of the formyl group to a hydroxymethyl group is a common and high-yielding reaction. Mild reducing agents are typically used to avoid the simultaneous reduction of the ethyl ester.

Sodium Borohydride (NaBH₄) : This is a standard reagent for the selective reduction of aldehydes and ketones in the presence of esters. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Reduction to Alkyl : Complete reduction of the formyl group to a methyl group requires more vigorous conditions.

Wolff-Kishner Reduction : This method involves the formation of a hydrazone followed by treatment with a strong base (e.g., KOH) at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. These harsh basic conditions could potentially affect the chloro and ester functionalities.

Clemmensen Reduction : This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic conditions are likely to hydrolyze the ethyl ester to a carboxylic acid.

Given the presence of other functional groups, the reduction to the alcohol is the more straightforward transformation.

Table 2: Reduction of the Formyl Group
Target Functional GroupReagentTypical ConditionsProductNotes
Alcohol (-CH₂OH)Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to room temperatureEthyl 5-chloro-4-(hydroxymethyl)-1H-pyrazole-3-carboxylateSelective for the aldehyde over the ethyl ester.
Alkyl (-CH₃)Wolff-Kishner Reduction (H₂NNH₂/KOH)Diethylene glycol, high temperatureEthyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylateHarsh basic conditions may cause saponification of the ester or substitution of the chlorine.
Clemmensen Reduction (Zn(Hg)/HCl)Concentrated HCl, heat5-Chloro-4-methyl-1H-pyrazole-3-carboxylic acidStrongly acidic conditions will likely hydrolyze the ester.

Condensation Reactions with Nucleophiles (e.g., Imines, Oximes, Hydrazones)

The aldehyde (formyl) group at the C4 position of the pyrazole ring is a key site for nucleophilic attack, readily undergoing condensation reactions with a variety of nitrogen-based nucleophiles. These reactions are fundamental for extending the molecular framework and synthesizing a diverse range of derivatives.

Imines (Schiff Bases): The formyl group reacts with primary amines to form imines or Schiff bases. This reaction is a standard transformation for aldehydes and provides a pathway to more complex nitrogen-containing structures.

Oximes: Treatment with hydroxylamine (B1172632) leads to the formation of pyrazole oximes. The oxime functionality is a significant pharmacophore in medicinal chemistry. For instance, the formyl group on similar pyrazole scaffolds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, smoothly condenses with the appropriate nucleophiles to yield pyrazole oxime derivatives. nih.gov

Hydrazones: The reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, substituted hydrazines) yields the corresponding hydrazones. researchgate.net These hydrazones are often stable, crystalline compounds and can serve as intermediates for further cyclization reactions, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyridazines. researchgate.net For example, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates are known to react with hydrazines to form such fused systems. researchgate.net

The general scheme for these condensation reactions is presented below:

Nucleophile (H₂N-R)Product TypeGeneral Structure
Primary Amine (R-NH₂)IminePyrazole-CH=N-R
Hydroxylamine (H₂N-OH)OximePyrazole-CH=N-OH
Hydrazine (H₂N-NHR)HydrazonePyrazole-CH=N-NHR

Table 1: Condensation reactions of the formyl group with various nucleophiles.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl carbon of the formyl group into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation, especially with aldehydes.

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. wikipedia.org This carbanion then acts as a nucleophile, attacking the aldehyde to form a new alkene. A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgconicet.gov.ar The reaction with this compound would proceed by reacting it with a stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base to yield an acrylate (B77674) derivative. This extends the carbon chain at the C4 position with a double bond, creating a pyrazole-substituted α,β-unsaturated ester.

Reaction NameReagentProduct TypeKey Feature
Wittig ReactionPhosphonium ylideAlkeneForms C=C bond
Horner-Wadsworth-EmmonsPhosphonate carbanion(E)-AlkeneHigh (E)-stereoselectivity, water-soluble phosphate (B84403) byproduct wikipedia.org

Table 2: Olefination reactions applicable to the formyl group.

Reactivity of the Carboxylate Ester Functionality

The ethyl ester group at the C3 position offers another handle for chemical modification, including hydrolysis, transesterification, and conversion to other functional groups like amides and alcohols.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com Alkaline hydrolysis, using an aqueous base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common and efficient method. tdcommons.org This transformation is a crucial step in syntheses where the carboxylic acid is required for subsequent reactions, such as amide bond formation. The resulting 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid is a key synthetic intermediate.

While direct reports on the transesterification of this compound are not prevalent, this reaction is a standard conversion for esters. It involves heating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This process exchanges the ethyl group for the alkyl group of the new alcohol. A similar reactivity pattern has been observed in related pyrazole systems where an acrylate derivative undergoes transesterification upon treatment with methyl alcohol. research-nexus.net

The carboxylate ester can be converted into a variety of functional groups.

Amidation: The ester can be converted into an amide, typically through a two-step process. First, the ester is hydrolyzed to the carboxylic acid. The resulting acid can then be activated (e.g., by conversion to an acid chloride with thionyl chloride) and reacted with a primary or secondary amine to form the corresponding pyrazole-3-carboxamide. nih.gov Direct aminolysis of the ester is also possible but often requires harsh conditions.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the C3-ester into a hydroxymethyl group. It is important to note that such powerful reducing agents will also reduce the formyl group at the C4 position to a hydroxymethyl group, resulting in the diol product. Selective reduction of the ester in the presence of the aldehyde is challenging and typically requires protection of the formyl group.

Reactions of the Chloro Substituent

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution. Its reactivity is significantly enhanced by the presence of the electron-withdrawing formyl group at the adjacent C4 position. nih.gov This activation facilitates the displacement of the chloride ion by various nucleophiles.

This enhanced reactivity allows for the introduction of oxygen or other nucleophiles at the C5 position. For example, reactions with alkyl alcohols or substituted phenols in the presence of a base can proceed smoothly to afford the corresponding 5-alkoxy or 5-aryloxy pyrazole derivatives. nih.gov This nucleophilic aromatic substitution (SₙAr) reaction is a valuable tool for modifying the pyrazole core and introducing diverse functionalities.

NucleophileReagent ExampleProductReaction Type
AlkoxideSodium methoxide (B1231860) (NaOMe)5-methoxy-pyrazole derivativeSₙAr
PhenoxideSodium phenoxide (NaOPh)5-phenoxy-pyrazole derivativeSₙAr
AmineAmmonia (NH₃) or R-NH₂5-amino-pyrazole derivativeSₙAr

Table 3: Representative nucleophilic substitution reactions of the C5-chloro group.

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a reactive chloro group, makes it an ideal component for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.

The C-4 formyl group is a key handle for initiating such sequences. For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), generates a highly electrophilic acrylate intermediate. This intermediate can then undergo further reactions. In one documented cascade sequence involving a similar 5-chloro-4-formyl-3-methyl-1-phenylpyrazole, the initial condensation with an active methylene compound is followed by an intramolecular cyclization, leading to fused pyranopyrazole systems.

Furthermore, the formyl group is a crucial building block in MCRs for constructing other heterocyclic rings onto the pyrazole core. Four-component reactions have been described where 4-formyl-1H-pyrazoles react with an amine, an amino-uracil, and a dimethylformamide dimethyl acetal (B89532) to generate complex fused pyrimido[4,5-d]pyrimidine (B13093195) structures. This highlights the potential of this compound to act as the aldehyde component in a variety of MCRs, with the C-5 chloro and C-3 ester groups available for subsequent post-modification.

Another powerful strategy involves first converting the C-5 chloro group via SNAr to a 5-amino group. The resulting 5-amino-4-formylpyrazole is a highly versatile intermediate for cascade reactions. Condensation of this intermediate with active methylene compounds under fusion or base-catalyzed conditions can lead to a variety of fused heterocyclic systems, including pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines, dipyrazolopyridines, and pyrazolo[3,4-b]quinolines in a one-pot procedure.

Strategic Derivatization and Advanced Structural Modifications

Synthesis of Pyrazole (B372694) Ring-Substituted Analogs

The nitrogen at the N-1 position of the pyrazole ring is a primary site for derivatization, readily undergoing substitution with a variety of alkyl and aryl groups. This modification is crucial as it directly impacts the steric and electronic environment of the entire heterocyclic system. The synthesis of N-aryl substituted pyrazoles, such as ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, is a well-established strategy. nih.govmdpi.comnih.gov This is often achieved through the condensation of arylhydrazines with appropriate β-dicarbonyl compounds or their equivalents. nih.govmdpi.com For instance, the reaction of arylhydrazines with diethyl α-[(dimethylamino)methylidene]malonate leads to the formation of N-aryl pyrazoles. nih.govmdpi.com Similarly, N-alkylation can be accomplished, as exemplified by the synthesis of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate. The Vilsmeier-Haack reaction is also a key method for introducing a formyl group, which can be a precursor to or present during N-1 functionalization. researchgate.net

The introduction of different substituted phenyl groups at the N-1 position allows for a fine-tuning of the molecule's properties. For example, derivatives bearing a 4-chlorophenyl group at this position have been synthesized and studied. smolecule.com The general synthetic approach often involves a one-pot Claisen condensation followed by a Knorr reaction sequence to construct the substituted pyrazole core. researchgate.net

Below is a table summarizing examples of N-1 substituted pyrazole-3-carboxylate derivatives.

R Group (at N-1)Compound Name
MethylEthyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
4-ChlorophenylEthyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate smolecule.com
ArylEthyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate nih.govmdpi.comnih.gov
PhenylEthyl-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate researchgate.net

The carbon atoms of the pyrazole ring at positions C-3, C-4, and C-5 provide additional handles for structural diversification. The introduction of various functional groups at these positions can significantly alter the molecule's shape, polarity, and potential for intermolecular interactions.

The C-5 position, in particular, has been a focus for introducing a range of substituents. For example, 5-aminopyrazole derivatives serve as precursors for the synthesis of fused pyrazoloazines. beilstein-journals.org The chloro group at the C-5 position of the parent compound is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various moieties. For instance, reactions with primary alkylamines can lead to 5-(N-alkyl)aminopyrazoles. encyclopedia.pub

Modifications at the C-3 position often involve the ester group, which can be hydrolyzed and converted into other functionalities. Research has shown the synthesis of pyrazole derivatives with various aryl and alkyl groups at the C-3 and C-5 positions, demonstrating the feasibility of creating a diverse library of compounds. nih.gov For instance, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory properties, highlighting the impact of C-5 substitution. nih.gov

The C-4 position, occupied by the formyl group in the parent compound, is also a site for modification, although this often involves reactions of the formyl group itself, as discussed in a later section. However, direct substitution at C-4 is also possible. The presence of a chlorine group at the C-4 position has been noted as being favorable for certain biological activities in some pyrazole derivatives. nih.gov

The strategic placement of different substituents on the pyrazole ring allows for the precise tuning of the molecule's electronic and steric properties. These properties are critical determinants of a compound's reactivity, stability, and biological activity.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the electron density distribution within the pyrazole ring. rsc.org For instance, electron-withdrawing groups can enhance the acidity of N-H protons and affect the reactivity of other positions on the ring. Conversely, electron-donating groups can increase the nucleophilicity of the ring system. rsc.org The Hammett relationships have been used to quantify the electronic effects of substituents on the properties of pyrazole derivatives. acs.org

Comprehensive Modifications of the Formyl Group

The formyl group at the C-4 position is a highly versatile functional group that can participate in a wide array of chemical transformations. This reactivity allows for the construction of more complex molecular architectures, including the elaboration of side chains and the formation of new ring systems.

The aldehyde functionality of the formyl group is a key site for building complex and polyfunctionalized side chains. It can undergo condensation reactions with various active methylene (B1212753) compounds to generate a diverse range of derivatives. For example, the condensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) yields various pyrazole derivatives. research-nexus.net

Similarly, reaction with ethyl cyanoacetate (B8463686) in a basic medium leads to the formation of an ethyl α-cyano-β-(pyrazol-4-yl)acrylate derivative. research-nexus.net This acrylate (B77674) intermediate is itself a versatile precursor that can react with various nitrogen nucleophiles to create a range of nitrogen-containing compounds. research-nexus.net Other active methylene compounds, such as ethyl acetoacetate (B1235776) and cyclohexanone, also undergo condensation reactions with the formyl group to produce new adducts. research-nexus.net These reactions demonstrate the utility of the formyl group as a springboard for creating intricate side chains with multiple functional groups.

The reactivity of the formyl group is instrumental in the synthesis of fused and spirocyclic ring systems, which are of significant interest due to their unique three-dimensional structures.

One important application is the synthesis of pyrazolopyridazinones. The phenylhydrazone derivatives of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates, which are structurally related to the formyl pyrazole, have been shown to undergo cyclization to form 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This type of cyclization reaction, often involving a hydrazine (B178648) or a similar binucleophile, can be initiated from the formyl group or a derivative thereof.

The synthesis of spiro compounds, where two rings share a single atom, is another advanced modification. wikipedia.org While not always directly involving the formyl group, the pyrazole scaffold is amenable to the formation of spiro systems. nih.gov For instance, intramolecular 1,3-dipolar cycloadditions of diazo intermediates with pendant alkynes can lead to fused pyrazoles, which can then undergo thermal rearrangement to form spirocyclic pyrazoles. nih.gov Furthermore, pyrazolone (B3327878) derivatives can undergo ring-opening and ring-closing reactions to form spiropyrazolones. nih.gov The synthesis of spiro[cycloalkane]pyridazinone derivatives has also been reported, showcasing the construction of complex spiro systems fused to a pyridazinone ring. mdpi.comresearchgate.net

Design of Linkers and Probes Utilizing the Formyl Moiety

The aldehyde (formyl) functionality at the C4 position is a key handle for covalent modification and the introduction of molecular linkers or probes. Its electrophilic nature allows for a variety of conjugation chemistries, making it an ideal attachment point for biomolecules, fluorescent tags, or solid supports.

The formyl group can readily undergo condensation reactions with primary amines to form Schiff bases (imines), which can be subsequently reduced to stable secondary amines. This reaction is fundamental for tethering the pyrazole core to amine-containing molecules, including amino acids, peptides, or functionalized linkers. Furthermore, the formyl group can participate in Wittig-type reactions to introduce carbon-carbon double bonds, enabling the extension of the scaffold and the incorporation of reporter groups.

The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto a pyrazole ring. For instance, the reaction of an N-substituted ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields the corresponding ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate derivative. nih.gov This transformation highlights the accessibility of the crucial formyl precursor. The reactivity of this aldehyde makes it a prime site for derivatization in the design of chemical probes for biological investigations.

Extensive Derivatization of the Carboxylate Ester

The ethyl carboxylate group at the C3 position offers another avenue for extensive derivatization, providing access to a wide range of functional groups and molecular complexities.

The ethyl ester can be readily converted into a variety of carboxylic acid derivatives, most notably amides and hydrazides, which are prevalent motifs in medicinally active compounds. Saponification of the ester using a base like potassium hydroxide (B78521) (KOH) yields the corresponding carboxylic acid. nih.gov This acid can then be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), to afford a library of amide derivatives. nih.gov

Alternatively, direct reaction of the ester with hydrazines (e.g., hydrazine hydrate (B1144303) or substituted hydrazines) can produce the corresponding hydrazides. These hydrazides are themselves valuable intermediates, capable of undergoing further reactions to form various heterocyclic systems.

Table 1: Examples of Amide Synthesis from Pyrazole Carboxylic Acids

Amine Coupling Reagent Product Reference
Methylamine EDCI, HOBt N-methyl pyrazole-3-carboxamide nih.gov
Aniline EDCI, HOBt N-phenyl pyrazole-3-carboxamide nih.gov

This table is illustrative of the types of amides that can be synthesized from the corresponding pyrazole carboxylic acid.

The carboxylate ester can be chemically manipulated to access other important functional groups. Reduction of the ester, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol. Careful, partial reduction of the ester or the parent carboxylic acid can, in principle, afford the aldehyde, although this transformation can be challenging to control and may require specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.net

Conversion to ketones can be achieved by reacting the ester-derived carboxylic acid with organometallic reagents, such as organolithium compounds. This typically involves the formation of a Weinreb amide intermediate from the carboxylic acid, which upon reaction with a Grignard or organolithium reagent, furnishes the desired ketone and avoids over-addition to form a tertiary alcohol.

Heterocyclic Annulation and Scaffold Extension

The poly-functional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems, a common strategy in drug discovery to create rigid, three-dimensional scaffolds with defined vectoral projections of functional groups.

The combination of functional groups on the pyrazole ring allows for intramolecular or intermolecular cyclization reactions to build additional heterocyclic rings. For example, the formyl and ester groups can participate in reactions to form fused pyridines, leading to the pyrazolo[3,4-b]pyridine core. asianpubs.orgnih.govcdnsciencepub.com This often involves condensation of the formyl group with an active methylene compound, followed by cyclization. A general strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govchim.it While the title compound is not a 5-aminopyrazole, its functional groups can be converted to precursors suitable for such cyclizations.

A more direct application is the synthesis of pyrrolo[3,4-c]pyrazole derivatives. Starting from a substituted this compound, the formyl group can be oxidized to a carboxylic acid. nih.gov This di-acid precursor can then be converted to an amide, and subsequent intramolecular cyclization, for example using 1,1'-carbonyldiimidazole, can generate the fused pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione scaffold. nih.gov

Table 2: Examples of Fused Pyrazolo-heterocycles from Pyrazole Precursors

Fused System Key Precursor Functional Groups General Method References
Pyrazolo[3,4-b]pyridine 5-Amino, 4-Cyano/Formyl/Ester Condensation with 1,3-dicarbonyls asianpubs.orgnih.govbeilstein-journals.org

The construction of spiro compounds, where two rings share a single atom, represents a method to increase the three-dimensionality and novelty of a molecular scaffold. While less common, the functional handles on the pyrazole ring can be exploited for the synthesis of spirocyclic systems. For instance, literature describes the synthesis of pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones through a multi-component reaction involving a 5-aminopyrazole, an aldehyde, and a cyclic ketone like indandione. beilstein-journals.org By analogy, the formyl group of this compound could potentially participate in Knoevenagel-type condensations with cyclic active methylene compounds, creating an exocyclic double bond that could be a handle for subsequent spirocyclization reactions.

Combinatorial Synthesis and Library Generation from the Compound

While specific reports on the large-scale combinatorial synthesis and library generation originating exclusively from this compound are not extensively documented in publicly available literature, the functional group array of this molecule makes it an ideal candidate for such endeavors. The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold, can be readily applied to this compound. The formyl, chloro, and ester groups serve as handles for introducing molecular diversity.

The generation of a chemical library from this compound would typically involve a series of parallel reactions where different sets of reagents are used to modify each of the reactive sites. This approach can lead to the rapid synthesis of a large number of distinct molecules.

Potential Derivatization Strategies for Library Synthesis:

The strategic derivatization of this compound can be envisioned through reactions targeting its key functional groups:

Derivatization of the Formyl Group: The aldehyde functionality is a versatile handle for a multitude of chemical transformations. Reductive amination with a library of primary and secondary amines can introduce a wide variety of substituents at the 4-position. Wittig reactions and related olefination reactions can be employed to introduce diverse carbon-based functionalities. Furthermore, the formyl group can participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to construct more complex heterocyclic systems. mdpi.com

Substitution of the Chloro Group: The chlorine atom at the 5-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of substituents, including amines, thiols, and alkoxides, thereby generating a library of 5-substituted pyrazole derivatives.

Modification of the Ethyl Carboxylate Group: The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form a diverse set of amides or esters, respectively. This amidation or transesterification step is a common strategy in combinatorial chemistry to introduce a wide range of R-groups.

Illustrative Combinatorial Approach:

A hypothetical combinatorial library synthesis starting from this compound could be designed as a multi-step sequence. For instance, a library of amines could be reacted with the formyl group via reductive amination. Subsequently, the chloro group could be displaced by a library of thiols. Finally, the ester group could be amidated with another library of amines. This three-step sequence, with even a modest selection of 10 different amines, 10 different thiols, and 10 different amines for the final step, could theoretically generate a library of 1,000 distinct compounds.

The table below illustrates a potential combinatorial matrix for the derivatization of this compound.

Table 1: Potential Combinatorial Derivatization Matrix

Scaffold Reaction at Formyl Group (R1) Reaction at Chloro Group (R2) Reaction at Ester Group (R3) Resulting Library
This compound Reductive Amination with Amine Library A Nucleophilic Substitution with Thiol Library B Amidation with Amine Library C Pyrazole derivatives with diverse R1, R2, and R3 substituents
Wittig Reaction with Ylide Library D Suzuki Coupling with Boronic Acid Library E Reduction to Alcohol Pyrazole derivatives with diverse R1, R2, and modified C3 substituents

The synthesized libraries of pyrazole derivatives could then be screened for various biological activities, leveraging the structural diversity to explore structure-activity relationships (SAR). nih.gov The use of solid-phase synthesis techniques could further streamline the process of library generation and purification. mdpi.com The application of diversity-oriented synthesis principles would aim to create a collection of compounds that cover a broad chemical space, increasing the probability of discovering novel bioactive molecules. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Structure

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

For a polar molecule like ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, Electrospray Ionization Mass Spectrometry (ESI-MS) would be the preferred method. This soft ionization technique allows for the analysis of intact molecular ions with minimal fragmentation, providing a highly accurate mass-to-charge ratio (m/z). This, in turn, enables the unambiguous determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

To further confirm the structure, tandem mass spectrometry (MS/MS) would be employed. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern provides invaluable information about the compound's substructures, as weaker bonds break predictably. Analysis of these fragments helps to piece together the connectivity of the chloro, formyl, and ethyl carboxylate groups attached to the pyrazole (B372694) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution.

One-Dimensional NMR: ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Constants

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). Key signals would be expected for the formyl proton (CHO), the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and the N-H proton of the pyrazole ring.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde, and the carbons of the pyrazole ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide direct information about the electronic environment of the two nitrogen atoms within the pyrazole ring.

The following table outlines the expected ¹H and ¹³C NMR signals based on the structure of this compound, although experimental data is not currently published.

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
Pyrazole N-HBroad singlets-
Formyl CHOSinglets~185-195
Ester COOCH₂CH₃Quartetq~60-62
Ester COOCH₂CH₃Triplett~13-15
Pyrazole C3--~140-150
Pyrazole C4--~110-120
Pyrazole C5--~130-140
Ester C=O--~160-165

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

To definitively assign all signals and confirm the connectivity, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the positions of the substituents on the pyrazole ring. For example, correlations between the formyl proton and the C4 and C5 carbons of the pyrazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorphic Analysis

In the event that this compound can exist in different crystalline forms (polymorphs), solid-state NMR spectroscopy would be a valuable tool for their characterization. This technique provides information about the local environment of atoms in the solid state, allowing for the differentiation of polymorphs that may exhibit distinct physical properties. However, no such studies have been reported in the literature to date.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through characteristic vibrational modes.

Characteristic Absorption Bands for Pyrazole Ring, Formyl, Ester, and Chloro Groups

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The pyrazole ring itself gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the pyrazole ring are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are generally found in the 1500-1600 cm⁻¹ region.

The formyl group (CHO) exhibits a very strong and characteristic C=O stretching absorption between 1680 and 1715 cm⁻¹. The C-H stretching of the aldehyde is also notable, typically appearing as two weak bands between 2700-2900 cm⁻¹.

The ester group (COOC₂H₅) is identified by its strong C=O stretching band, which is anticipated in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will produce intense bands in the 1100-1300 cm⁻¹ region.

The presence of the chloro group (C-Cl) is generally more challenging to assign in the mid-IR region, as its stretching vibration occurs at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole Ring N-H Stretch 3100-3300
C-H Stretch 3000-3100
C=N, C=C Stretch 1500-1600
Formyl Group C=O Stretch 1680-1715
C-H Stretch 2700-2900
Ester Group C=O Stretch 1700-1730
C-O Stretch 1100-1300

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction Data Collection and Refinement

To determine the crystal structure, a suitable single crystal of this compound would be selected and mounted on a diffractometer. Data collection would involve irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The resulting data would then be processed, and the structure solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

Parameter Typical Value
Crystal system To be determined
Space group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Temperature (K) ~293 K
Wavelength (Å) 0.71073 (Mo Kα) or 1.54178 (Cu Kα)
Reflections collected To be determined
Independent reflections To be determined
R(int) To be determined
Final R indices [I>2sigma(I)] To be determined

Crystal Lattice Interactions and Polymorphism

The crystal packing is anticipated to be dominated by the intermolecular hydrogen bonds involving the pyrazole N-H and the carbonyl oxygen atoms. These interactions would link the molecules into a stable, repeating three-dimensional lattice. The possibility of polymorphism, where the compound can crystallize in different crystal forms with distinct packing arrangements, cannot be excluded. Different polymorphs would exhibit different physical properties, such as melting point and solubility. The specific crystal structure obtained would depend on the crystallization conditions, including the solvent used and the rate of cooling.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties (e.g., UV-Vis)

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented electronic absorption and fluorescence spectroscopic data for this compound. Despite extensive searches, specific experimental or computational studies detailing the UV-Vis absorption maxima, molar extinction coefficients, fluorescence emission spectra, quantum yields, and excited-state lifetimes for this particular compound are not publicly available.

The electronic structure and photophysical properties of pyrazole derivatives are intrinsically linked to their molecular architecture. The presence of the pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a framework for π-electron delocalization. Substituents on this ring system play a crucial role in modulating the electronic transitions and, consequently, the absorption and emission characteristics of the molecule.

In the case of this compound, several key functional groups would be expected to influence its spectroscopic behavior:

The Pyrazole Ring: Forms the core chromophore.

The Formyl Group (-CHO): An electron-withdrawing group that can extend the π-conjugation of the pyrazole ring, likely leading to a bathochromic (red) shift in the absorption spectrum.

The Ethyl Carboxylate Group (-COOCH₂CH₃): Also an electron-withdrawing group, which can further influence the electronic distribution within the molecule.

The Chloro Group (-Cl): An electron-withdrawing group with weak resonance effects that can subtly modify the energy levels of the molecular orbitals.

The interplay of these substituents dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the energy of the π → π* and n → π* electronic transitions that are typically observed in the UV-Vis region for such compounds.

Without experimental data, any discussion of the specific wavelengths of absorption and emission, as well as the efficiency of fluorescence, for this compound would be purely speculative. Further empirical research, including synthesis, purification, and subsequent spectroscopic analysis, is required to elucidate the electronic structure and photophysical properties of this compound.

Data Tables

Due to the absence of published research, no data is available to populate the following tables for this compound.

Table 1: Electronic Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

Table 2: Fluorescence Emission Data

Solvent λex (nm) λem (nm) Quantum Yield (ΦF)

Theoretical and Computational Investigations of Ethyl 5 Chloro 4 Formyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, these methods can provide a detailed picture of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), would be used to find the conformation with the lowest possible energy. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached. The resulting data would include the precise coordinates of each atom and the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. Such calculations have been successfully applied to various pyrazole (B372694) derivatives to understand their structural properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a smaller HOMO-LUMO gap would imply greater polarizability and a higher propensity to engage in chemical reactions. In similar pyrazole-carboxamide compounds, the HOMO-LUMO gap has been used to infer their relative stability and electron delocalization characteristics. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available in the searched literature.)

ParameterValue (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-2.0Electron-accepting capability
HOMO-LUMO Gap4.5Chemical reactivity and stability

Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the ESP surface would likely show negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, as well as the nitrogen atoms of the pyrazole ring. These regions represent likely sites for electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. mdpi.com

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy changes that occur along the reaction coordinate.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound participates in a chemical reaction, a transition state search is performed. The transition state is the highest energy point along the reaction pathway, representing the barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate this unstable structure.

Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are carried out. These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. This methodology provides a detailed, step-by-step view of the reaction mechanism at the molecular level. nih.gov

Energy Barriers and Kinetic Profile Determination

By calculating the energies of the reactants, transition states, and products, the energy barriers (activation energies) for a reaction can be determined. A higher energy barrier corresponds to a slower reaction rate. This information allows for the construction of a reaction energy profile, which visually represents the energy changes throughout the course of the reaction.

For reactions involving this compound, this analysis would reveal the feasibility of different potential reaction pathways and help in identifying the most likely mechanism. By comparing the energy barriers of competing pathways, it is possible to predict the major products of a reaction under specific conditions, providing valuable insights for synthetic chemistry. researchgate.net

Solvent Effects Modeling (e.g., PCM, SMD)

In the computational analysis of this compound, modeling the influence of a solvent is crucial for accurately predicting its chemical behavior in solution. Solvent effects are often accounted for using implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule placed in a cavity. This approach allows for the calculation of solvation free energy and the study of how the solvent influences the molecule's geometric and electronic properties.

The PCM method, and its variants like the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (CPCM), calculates the solute-solvent interaction by considering the electrostatic polarization of the solvent continuum. For pyrazole derivatives, the use of PCM has been shown to be effective in examining the effects of solvents on their thermodynamic properties. For instance, in studies of similar heterocyclic compounds, single-point calculations on gas-phase optimized geometries are performed using a self-consistent reaction field (SCRF) based on the PCM model to simulate a solvent environment, such as water. This allows for the determination of thermodynamic quantities like heat capacity and entropy in the solvent phase, which are crucial for understanding the behavior of such molecules in biological systems.

The SMD model is a universal solvation model that, in addition to the electrostatic interactions, incorporates terms for cavitation, dispersion, and solvent structure. While both PCM and SMD can improve the accuracy of predicted properties compared to gas-phase calculations, the choice of model can influence the results. For instance, in the vibrational analysis of molecules, PCM-based models have sometimes been found to be more reliable than SMD for certain vibrational bands. The selection of the solvent model would therefore be a critical step in the computational study of this compound to ensure the accurate prediction of its properties in a condensed phase.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be validated against experimental data to confirm the molecular structure and understand its electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum mechanical calculations for the structural elucidation of organic molecules. For pyrazole derivatives, Density Functional Theory (DFT) calculations are frequently employed for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

The computational workflow typically involves optimizing the molecular geometry of this compound, often using a functional like B3LYP with a suitable basis set. Following geometry optimization, the NMR chemical shifts for ¹H and ¹³C are calculated. These theoretical values are then compared with experimental data, often by plotting the calculated versus experimental shifts and determining the correlation coefficient (R²). Such a comparison helps in the validation of the computed structure and the assignment of the experimental NMR signals. Studies on various pyrazole and imidazole (B134444) derivatives have demonstrated that this approach can accurately reproduce experimental chemical shifts, aiding in the correct assignment of these spectroscopic signals.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for a Hypothetical Pyrazole Derivative

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H17.857.82
C3145.2144.9
C4110.8111.1
C5130.5130.3

This table is for illustrative purposes to show how predicted and experimental data are compared.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules like this compound. These calculations can predict the positions and intensities of the absorption bands in the IR and Raman spectra.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding normal modes can be used to assign the experimentally observed spectral bands to specific functional group vibrations. For pyrazole derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) have been successfully used to analyze their vibrational spectra. The comparison between the calculated and experimental spectra serves as a valuable tool for structural confirmation.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretchPyrazole ring~3400-3500
C-H stretch (aromatic)Pyrazole ring~3100-3150
C-H stretch (aliphatic)Ethyl group~2900-3000
C=O stretch (formyl)-CHO~1700-1720
C=O stretch (ester)-COOEt~1710-1730
C=C/C=N stretchPyrazole ring~1450-1600
C-O stretchEster group~1200-1300
C-Cl stretchChloro group~700-800

Note: The frequency ranges are typical values and would require specific calculations for the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions (if applicable)

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

This compound possesses several rotatable bonds, particularly in the ethyl carboxylate and formyl substituents. This allows the molecule to adopt various conformations. MD simulations can be used to explore the conformational landscape of the molecule by simulating its atomic motions over a period of time. This allows for the identification of low-energy, stable conformations and the energy barriers between them. By analyzing the trajectory of the simulation, one can understand the preferred spatial arrangement of the different functional groups, which is crucial for its interaction with other molecules.

Many pyrazole derivatives are known to interact with biological targets such as enzymes. Molecular docking and molecular dynamics simulations are powerful computational tools to model these interactions at the atomic level.

Molecular docking would be the first step to predict the preferred binding orientation of this compound within the active site of a target protein. This provides a static picture of the binding pose and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the binding pose and to study the dynamic nature of the interactions. These simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more realistic model of the binding event. The analysis of the MD trajectory can yield information on the binding free energy and the specific contributions of different residues to the binding affinity. For pyrazole-based inhibitors, such studies have been instrumental in elucidating their mechanism of action by identifying the key amino acid residues they interact with in the target's active site.

Table 3: Common Intermolecular Interactions in Ligand-Target Binding

Type of InteractionPotential Interacting Groups on the Ligand
Hydrogen BondingPyrazole N-H, Formyl C=O, Ester C=O
HydrophobicPyrazole ring, Ethyl group
Halogen BondingChloro group
van der WaalsAll atoms

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Property Relationships (excluding biological activity related to dosage/safety)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling studies focused exclusively on this compound. While the broader class of pyrazole derivatives has been the subject of numerous computational studies to elucidate their chemical behavior and biological activities, research dedicated to establishing a quantitative linkage between the molecular structure of this specific compound and its physicochemical properties is not publicly available at this time.

QSAR and QSPR models are powerful computational tools that correlate variations in the molecular structure of a series of compounds with their observed biological activity or physicochemical properties, respectively. These models are typically represented by a mathematical equation that quantitatively describes the relationship. The development of a robust QSAR/QSPR model requires a dataset of structurally related compounds with experimentally determined values for the property of interest.

In the context of this compound, a hypothetical QSPR study could aim to predict various physicochemical properties based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Hypothetical Descriptors for QSPR Modeling:

Descriptor TypeExamples of DescriptorsPotential Property Correlation
Topological Molecular Weight, Wiener Index, Balaban IndexBoiling Point, Molar Refractivity
Geometric Molecular Surface Area, Molecular VolumeSolubility, Lipophilicity (logP)
Electronic Dipole Moment, HOMO/LUMO EnergiesReactivity, Polarizability

The successful development of a QSPR model for this compound and its analogs would enable the in silico prediction of their properties, thereby accelerating research and development by reducing the need for extensive experimental measurements. However, until such studies are conducted and published, the quantitative structure-property relationships for this specific compound remain an area for future investigation.

Advanced Research Applications and Utility in Chemical Science

Strategic Synthon in Complex Heterocyclic and Polycyclic Synthesis

The strategic placement of multiple reactive functional groups on the pyrazole (B372694) ring of ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate allows for a variety of chemical transformations. The formyl group is a key handle for condensation and cyclization reactions, while the chloro atom can be a site for nucleophilic substitution. The ester group can be hydrolyzed or transformed into other functionalities, and the pyrazole ring itself can participate in various annulation strategies to build more complex polycyclic systems.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. This compound serves as an excellent starting material for the synthesis of various drug-like heterocyclic systems, particularly fused pyrazole derivatives such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets.

The synthetic utility of this compound lies in the reactivity of its formyl group, which can readily undergo condensation with a variety of binucleophiles. For instance, reaction with amidines or guanidines can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. Similarly, condensation with active methylene (B1212753) compounds containing a cyano group, followed by cyclization, can afford pyrazolo[3,4-b]pyridine derivatives. The chloro substituent can be retained in the final product or displaced by various nucleophiles to introduce further diversity.

Starting MaterialReagent(s)Resulting Scaffold
This compoundGuanidinePyrazolo[3,4-d]pyrimidine
This compoundSubstituted AmidinesPyrazolo[3,4-d]pyrimidine
This compoundMalononitrile (B47326) and an aminePyrazolo[3,4-b]pyridine
This compoundCyanothioacetamidePyrazolo[3,4-b]pyridine

The pyrazole scaffold is also a key component in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The synthesis of these active ingredients often relies on the construction of highly substituted pyrazole rings. This compound provides a pre-functionalized core that can be elaborated into complex agrochemical targets.

For example, the formyl group can be converted to an oxime, which can then be further functionalized. The chloro group can be crucial for the final activity of the molecule or can be substituted to introduce other desired moieties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many agrochemicals. Patent literature indicates that pyrazole carboxanilides are a significant class of fungicides, and this starting material is a key precursor for such compounds.

Functional GroupTransformationApplication in Agrochemical Synthesis
Formyl GroupOximation, Reductive AminationIntroduction of diverse side chains
Chloro GroupNucleophilic SubstitutionModulation of electronic properties and bioactivity
Ethyl CarboxylateHydrolysis and AmidationFormation of pyrazole carboxamides

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the synthesis of a variety of specialty and fine chemicals. Its reactivity allows for the production of a range of pyrazole derivatives with tailored properties for use as dyes, pigments, and ligands for catalysis. The formyl group, for instance, can be used to synthesize pyrazolo-chalcones, which are known for their interesting photophysical properties. The ability to build complex heterocyclic systems from this starting material also makes it a valuable tool for creating novel chemical entities for screening in various applications.

Applications in Material Science and Functional Materials

While the primary applications of this compound have been in the life sciences, the inherent electronic and structural properties of the pyrazole ring have led to the exploration of pyrazole derivatives in material science.

Pyrazole derivatives have been investigated for their potential use in organic electronics due to their electron-rich nature and thermal stability. researchgate.net Some pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and have been utilized in the fabrication of OLEDs. researchgate.net The pyrazole scaffold can be incorporated into larger conjugated systems to tune the HOMO/LUMO energy levels and enhance charge transport properties. While there are no specific reports on the use of this compound in OLEDs, its functional groups offer handles for the synthesis of more complex, conjugated pyrazole-based materials that could be explored for such applications.

In the area of photovoltaics, pyrazole derivatives have been studied as potential components in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.netdntb.gov.uaresearchgate.net The electron-donating nature of the pyrazole ring makes it a suitable building block for donor-acceptor type molecules used in these devices. researchgate.net The specific compound , with its multiple functional groups, could be chemically modified to create novel dyes or donor materials for photovoltaic applications.

The ability of the 1H-pyrazole unit to participate in hydrogen bonding has been exploited in the design of supramolecular liquid crystals. rsc.org The N-H and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, leading to self-assembly into ordered structures like columnar mesophases. rsc.org This self-assembly is a key principle in the formation of liquid crystalline materials. Although the direct use of this compound in liquid crystals has not been reported, its structure contains the necessary pyrazole core that could be functionalized with long alkyl chains or other mesogenic units to induce liquid crystalline behavior. nih.govekb.egresearchgate.netsemanticscholar.org

Furthermore, the pyrazole ring is a versatile ligand in coordination chemistry, and its derivatives can form a variety of supramolecular assemblies with metal ions. mdpi.comresearchgate.net The specific substitution pattern of this compound could be utilized to create unique coordination complexes with interesting structural and functional properties.

Utility in Coordination Chemistry and Catalysis

The strategic placement of nitrogen atoms and carbonyl groups within the structure of this compound makes it a promising candidate for applications in coordination chemistry and catalysis. These features allow for the formation of stable complexes with a variety of metal ions.

Ligand Design for Metal Complexes and Catalysts

The pyrazole ring system is a well-established motif in the design of ligands for metal complexes due to the presence of two adjacent nitrogen atoms, which can act as a bidentate chelating agent. The additional functional groups on the this compound molecule, specifically the formyl and carboxylate groups, offer further coordination sites. This allows for the design of polydentate ligands that can form stable and structurally diverse metal complexes. The electronic properties of the pyrazole ring, influenced by the electron-withdrawing chloro and formyl groups, can modulate the coordination properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.

While specific research on this compound as a direct precursor for catalysts is limited in publicly available literature, the broader class of pyrazole-based ligands has been extensively used in various catalytic applications. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The formyl group, in particular, can be chemically modified to generate a wider array of coordinating moieties, such as imines or oximes, further expanding the potential for designing tailored catalysts.

Chelation Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to chelate metal ions is a direct consequence of its molecular structure. The nitrogen atoms of the pyrazole ring, along with the oxygen atoms of the formyl and carboxylate groups, can coordinate to a central metal ion, forming a stable chelate ring. This property is fundamental to its potential use in areas such as analytical chemistry for metal ion detection or in the development of metal-sequestering agents.

In the burgeoning field of materials science, pyrazole-dicarboxylate ligands, which are structurally related to this compound, have been successfully employed in the synthesis of Metal-Organic Frameworks (MOFs). dtu.dkresearchgate.net MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands. These materials have shown exceptional promise in applications such as gas storage, separation, and catalysis. dtu.dkresearchgate.net Although direct application of this compound in MOF synthesis is not yet widely reported, its structural similarity to known MOF-forming ligands suggests its potential as a valuable component in the design of new functional porous materials. The presence of the chloro and formyl groups could introduce specific functionalities within the pores of the MOF, potentially leading to enhanced selectivity or catalytic activity.

Exploratory Biological and Biochemical Probing (Strictly non-clinical, non-dosage, non-safety, non-human trial)

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The specific functional groups of this compound make it an interesting candidate for exploratory, non-clinical investigations at the molecular level.

In Vitro Enzyme Inhibition Studies and Mechanism of Action at the Molecular Level

Pyrazole derivatives are known to act as inhibitors for various enzymes. The mechanism of action often involves the interaction of the pyrazole core and its substituents with the active site of the enzyme. For instance, the hydroxyl group of a similar compound, ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate, can form hydrogen bonds with the active sites of enzymes, while the phenyl group can engage in π-π stacking interactions with aromatic residues, leading to enzyme inhibition.

Table 1: Potential Molecular Interactions of this compound in Enzyme Active Sites

Functional GroupPotential Interaction Type
Pyrazole NitrogensHydrogen bond donor/acceptor, Metal coordination
Formyl GroupHydrogen bond acceptor, Covalent bond formation (e.g., with cysteine residues)
Chloro GroupHalogen bonding, Steric interactions
Ethyl CarboxylateHydrogen bond acceptor, Hydrophobic interactions

Receptor Binding Assays and Ligand-Target Interactions at the Molecular Level

Similar to enzyme inhibition, the potential for this compound to interact with biological receptors can be explored through in vitro binding assays. The diverse array of functional groups on the molecule allows for a range of potential interactions with receptor binding pockets. The pyrazole core can serve as a scaffold to correctly orient the other functional groups for optimal binding. The specific substitution pattern will dictate the binding affinity and selectivity for a particular receptor. For example, in related pyrazole compounds, the substituent at position 5 has been shown to influence receptor binding.

Development of Chemical Probes for Biological Pathways

A chemical probe is a small molecule that is used to study and manipulate biological systems. This compound, with its reactive formyl group, is a suitable starting material for the development of such probes. The formyl group can be readily converted into other functionalities, such as fluorescent tags, affinity labels, or cross-linking agents. By attaching these moieties, researchers can create tools to visualize, isolate, and identify specific proteins or to investigate their function within a biological pathway. The pyrazole core provides a stable and predictable platform for the attachment of these reporter groups.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The molecular framework of this compound is particularly amenable to systematic chemical modifications, making it an ideal scaffold for constructing compound libraries for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the interaction of a molecule with a biological target to enhance its therapeutic effects. The strategic placement of the chloro, formyl, and ester groups on this pyrazole ring allows for diverse chemical transformations at specific positions, enabling a thorough exploration of the chemical space around the core structure.

The formyl group at the C4 position is a key reactive handle for introducing a wide variety of substituents. Through reactions such as reductive amination, Wittig reactions, and condensations, a vast array of different chemical moieties can be appended to the pyrazole core. This allows researchers to probe how changes in the size, shape, and electronic properties of the substituent at this position affect the biological activity of the resulting compounds.

The ethyl carboxylate group at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other derivatives. This position is often crucial for establishing key interactions with the amino acid residues in the active site of a protein.

The following table illustrates the potential for diversification of the this compound scaffold in SAR studies:

Scaffold Position Functional Group Potential Modifications Impact on Molecular Properties
C4Formyl (-CHO)- Schiff bases- Alkenes- Secondary amines- Introduction of diverse side chains- Alteration of steric bulk and electronics
C5Chloro (-Cl)- Amines (-NHR)- Thiols (-SR)- Alkoxides (-OR)- Modulation of lipophilicity- Introduction of hydrogen bond donors/acceptors
C3Ethyl Carboxylate (-COOEt)- Carboxylic acid (-COOH)- Amides (-CONHR)- Esters (-COOR)- Modification of solubility and polarity- Formation of key binding interactions

These systematic modifications enable the generation of a focused library of compounds, which can then be screened for their biological activity. By correlating the changes in chemical structure with the observed activity, researchers can develop a comprehensive understanding of the SAR for a particular biological target. This knowledge is instrumental in the rational design of more potent and selective therapeutic agents. Pyrazole derivatives, in general, have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.netmdpi.comrsc.org

Analytical and Sensor Applications

The unique structural features of this compound also make it a valuable precursor in the development of chemosensors. nih.gov Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions, through a measurable change, often in their optical properties (color or fluorescence). nih.gov

The formyl group is particularly important in this context. It can readily react with various nucleophiles, such as amines and hydrazines, to form Schiff bases. This reaction provides a straightforward method for attaching a signaling unit (a fluorophore or chromophore) and a recognition unit (a group that selectively binds to the target analyte) to the pyrazole scaffold.

For example, a derivative of this compound can be condensed with an aniline-containing fluorophore to create a sensor molecule. The binding of a target analyte to a specific site on this new molecule can induce a conformational change or an electronic perturbation that alters the fluorescence properties of the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal. Pyrazole derivatives have been successfully employed in the design of fluorescent chemosensors for various ions. nih.govmdpi.com

The following table outlines the components of a chemosensor that can be synthesized using this compound as a starting material:

Chemosensor Component Role Derived from Scaffold Synthetic Strategy
Signaling Unit Produces a measurable signal (e.g., fluorescence, color change)Can be attached via the formyl groupCondensation reaction with a fluorophore/chromophore containing a reactive amine or hydrazine (B178648)
Recognition Unit (Receptor) Selectively binds to the target analyteCan be introduced at various positions, often linked via the formyl groupFunctionalization with moieties known to bind specific ions or molecules (e.g., crown ethers, polyamines)
Spacer Connects the signaling and recognition unitsThe pyrazole core itself can act as a rigid spacerThe inherent structure of the pyrazole provides a defined spatial relationship between the other components

The versatility of the pyrazole core, combined with the reactivity of the formyl group, allows for the rational design of a wide range of chemosensors with tailored selectivity and sensitivity for different analytes. This makes this compound a valuable tool in the field of analytical chemistry for the development of new sensing technologies.

Development of Novel and Highly Efficient Catalytic Synthetic Routes

Advancing the synthesis of this pyrazole derivative and its analogues requires moving beyond traditional methods towards more sophisticated and sustainable catalytic systems.

A significant opportunity lies in the detailed mechanistic investigation of the synthetic routes to substituted pyrazoles. While classical methods like the Knorr pyrazole synthesis are well-known, their kinetics can be unexpectedly complex, involving autocatalysis and previously unidentified intermediates. rsc.org Future work should employ advanced techniques to elucidate the reaction pathways for the synthesis of this compound.

Key Research Objectives:

Transient Flow Analysis: Utilizing transient flow methods can provide precise kinetic data, helping to identify rate-determining steps and reactive intermediates that are often missed in batch analyses. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles, offering insights into the thermodynamics and kinetics of different pathways.

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy, when applied in-situ, can monitor the formation and consumption of species in real-time, providing direct evidence for proposed mechanisms. For instance, studies on titanium-mediated pyrazole synthesis have used such methods to understand the N-N bond formation step. nih.govrsc.org

A deeper mechanistic understanding will enable the optimization of reaction conditions, leading to higher yields, reduced side products, and more energy-efficient processes.

Research AreaTechniquePotential Insights
Reaction Kinetics Transient Flow ChemistryAccurate rate laws, identification of autocatalysis
Intermediate Identification In-situ NMR/IR, Mass SpectrometryDetection of transient species and reaction intermediates
Transition State Analysis DFT and Microkinetic ModelingEnergy barriers, catalyst-substrate interactions, regioselectivity drivers

Biocatalysis offers a pathway to highly selective and environmentally benign synthetic processes. The development of engineered enzymes or enzyme-mimetic systems for pyrazole synthesis and functionalization is a compelling research frontier. Recent breakthroughs have shown that engineered methyltransferases can perform highly regioselective N-alkylation of pyrazoles using simple haloalkanes, a task that is challenging for traditional chemical methods. researchgate.netresearchgate.net

Future research could focus on designing biocatalytic systems for the specific modification of this compound.

Potential Research Avenues:

Directed Evolution of Enzymes: Using directed evolution, existing enzymes like hydrolases or oxidoreductases could be tailored to act on the pyrazole core or its functional groups with high chemo- and regioselectivity.

Artificial Metalloenzymes: Incorporating a metal cofactor into a protein scaffold can create artificial enzymes that combine the reactivity of transition metals with the selectivity of a biological environment. Such systems could be designed for specific C-H functionalization or cross-coupling reactions on the pyrazole ring.

Enzyme-Inhibitor Inspired Synthesis: Research into pyrazole-based inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) provides insights into how pyrazole scaffolds interact with active sites. nih.govnih.gov This knowledge can inform the design of enzyme-mimetic catalysts that recognize and transform the pyrazole substrate.

Expansion of Reactivity Profiles and Selective Functionalization

The three distinct functional groups on the pyrazole ring offer multiple handles for further modification. Future research should aim to leverage modern synthetic methods to selectively functionalize this molecule, particularly through late-stage modifications that avoid de novo synthesis.

Direct C-H activation has become a powerful tool for modifying complex molecules without requiring pre-functionalized starting materials. researchgate.netrsc.org For this compound, the primary target for C-H activation would be the N-H bond at the N1 position. This approach allows for the introduction of a wide array of substituents at a late stage.

Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been successfully applied to the C-H functionalization of various heterocycles. osi.lvnih.govresearchgate.netnih.gov Research should explore directing-group strategies to control the regioselectivity of these transformations, potentially targeting the pyrazole ring itself if the N1 position is protected. The inherent directing properties of the pyrazole's nitrogen atoms can guide catalysts to specific sites. researchgate.net This strategy would enable the diversification of the pyrazole core to build libraries of compounds for biological screening or material science applications. researchgate.netsemanticscholar.org

Photoredox and electrochemical methods offer unique, mild, and sustainable alternatives to traditional synthesis by utilizing light or electric current to generate highly reactive intermediates. mdpi.comnih.gov These techniques have been successfully applied to the functionalization of pyrazoles. mdpi.comnih.gov

Future research directions could include:

Electrochemical Functionalization: Anodic oxidation can be used to generate electrophilic species for C-H halogenation or thiocyanation of the pyrazole ring. mdpi.combeilstein-journals.org Conversely, electrochemical reduction of starting materials like aryl diazonium salts can initiate radical cascades to form multi-substituted pyrazoles. rsc.org Applying these methods to this compound could enable novel transformations of the formyl group or additions to the pyrazole core.

Photoredox Catalysis: Visible-light-promoted reactions, such as the iridium-catalyzed cycloaddition for pyrazole synthesis, demonstrate the potential of this approach. nih.gov For the target molecule, photoredox catalysis could be used to mediate reactions at the formyl group (e.g., radical additions) or to enable cross-coupling reactions at the chloro position under exceptionally mild conditions. Photochemical rearrangements could also be explored, as some pyrazole derivatives are known to transform into imidazoles upon irradiation. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The multifunctional nature of this compound makes it an attractive building block (linker or ligand) for the construction of advanced materials.

Potential Applications:

Metal-Organic Frameworks (MOFs): Pyrazole and pyrazole-carboxylate ligands are extensively used to construct MOFs for applications in gas separation, catalysis, and drug delivery. nih.govrsc.orgresearchgate.netrsc.org The ethyl carboxylate group on the target molecule can be hydrolyzed to a carboxylic acid, providing a coordination site for metal ions. The chloro and formyl groups can then be used for post-synthetic modification within the MOF pores, allowing for the tuning of the material's properties. Pyrazole-based MOFs have also shown interesting magnetic and electrical properties. acs.org

Photosensitizers and Photocatalysts: Pyrazole-containing conjugated systems have been designed as photosensitizers for integration into MOFs, creating heterogeneous photocatalysts for aerobic oxidation reactions. acs.org The specific electronic properties of this compound could be exploited in the design of novel organic photosensitizers.

Nanoparticle Functionalization: The compound could be used to functionalize the surfaces of nanoparticles. For example, magnetic nanoparticles are used as recoverable catalysts for pyrazole synthesis. bohrium.comresearchgate.net The target molecule could be anchored to a nanoparticle surface to create a new heterogeneous catalyst, where the pyrazole unit acts as a ligand for a catalytically active metal.

Design of Self-Assembled Systems

The strategic arrangement of functional groups in this compound makes it an excellent building block for the design of self-assembled systems. The pyrazole core itself can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the formation of ordered supramolecular structures.

Future research could focus on leveraging these non-covalent interactions to construct complex architectures such as liquid crystals, gels, and porous organic frameworks. The formyl group can be readily converted into various other functionalities, such as imines or oximes, which can introduce additional hydrogen bonding sites or metal coordination centers, thereby directing the self-assembly process. The chloro substituent can also play a role in directing crystal packing through halogen bonding.

Table 1: Potential Self-Assembled Systems Based on this compound Derivatives

Derivative Functional GroupPotential Self-Assembled SystemKey Intermolecular InteractionsPotential Applications
Imine derivativesLiquid CrystalsHydrogen bonding, π-π stackingDisplay technologies, sensors
Oxime derivativesOrganogelsHydrogen bonding, van der Waals forcesDrug delivery, environmental remediation
Metal complexesPorous Organic FrameworksCoordination bonds, π-π stackingGas storage, catalysis

Applications in Optoelectronics and Smart Materials

Pyrazole derivatives have demonstrated significant potential in the field of optoelectronics due to their remarkable photophysical properties. nih.govrsc.orgtandfonline.comresearchgate.net The extended π-conjugation in pyrazole-based systems can lead to materials with interesting electronic and optical characteristics. For this compound, modification of the formyl group to create extended conjugated systems could lead to the development of novel organic light-emitting diodes (OLEDs), solar cells, and chemosensors. tandfonline.comrsc.org

For instance, condensation of the formyl group with aromatic amines could yield Schiff base derivatives with tunable fluorescence properties. These materials could be investigated as fluorescent probes for the detection of metal ions or other analytes. nih.govresearchgate.net The incorporation of this pyrazole derivative into polymer backbones could also lead to the creation of smart materials that respond to external stimuli such as light, heat, or pH. tandfonline.com

Table 2: Potential Optoelectronic and Smart Material Applications

Application AreaProposed Modification/SystemUnderlying Principle
Organic Light-Emitting Diodes (OLEDs)Polymerized derivatives with extended conjugationElectroluminescence from π-conjugated systems
ChemosensorsSchiff base derivatives for ion sensingChanges in fluorescence upon analyte binding nih.gov
Smart PolymersIncorporation into responsive polymer chainsConformational changes in response to stimuli

Advanced Computational Design and Predictive Modeling

Machine Learning Approaches for Reaction Prediction and Optimization

The synthesis of complex molecules like this compound and its derivatives can be optimized using machine learning (ML) models. These models can predict reaction outcomes, such as yield and selectivity, based on a variety of input parameters including reactants, catalysts, solvents, and temperature. researchgate.netsemanticscholar.org

Future research could involve developing ML algorithms trained on datasets of pyrazole synthesis reactions. This would enable chemists to efficiently screen for optimal reaction conditions for the derivatization of this compound, accelerating the discovery of new functional materials. eurasianjournals.com

De Novo Design of Functional Analogs

Computational methods, particularly de novo design algorithms, can be employed to design novel analogs of this compound with tailored properties. nih.govmdpi.comnih.gov By combining principles of quantum mechanics and molecular modeling, it is possible to predict the electronic, optical, and self-assembly properties of hypothetical molecules before they are synthesized. eurasianjournals.com

This approach could be used to design new pyrazole derivatives with enhanced performance in optoelectronic devices or with specific recognition capabilities for sensor applications. For example, computational screening could identify substituents that would maximize the two-photon absorption cross-section for applications in bioimaging or photodynamic therapy.

Multidisciplinary Research Synergies

Interface with Green Chemistry and Sustainable Technologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. thieme-connect.comthieme-connect.comresearchgate.net Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of environmentally benign solvents (such as water), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and recyclable catalysts. tandfonline.comnih.govnih.gov

The synthesis of pyrazole derivatives often involves multicomponent reactions, which are inherently atom-economical and align well with green chemistry principles. rsc.org Investigating one-pot syntheses of functionalized derivatives from this compound would be a valuable contribution to sustainable chemical manufacturing. Furthermore, exploring the use of this compound as a scaffold for creating biodegradable polymers or materials from renewable feedstocks would represent a significant advancement in sustainable materials science.

Table 3: Green Chemistry Approaches for the Synthesis and Application of this compound Derivatives

Green Chemistry PrincipleApplication to Pyrazole ChemistryPotential Benefit
Use of Green SolventsSynthesis in water or ionic liquids thieme-connect.comthieme-connect.comReduced environmental impact
Energy EfficiencyMicrowave-assisted synthesis nih.govFaster reaction times and lower energy consumption
Atom EconomyMulticomponent reactions rsc.orgMinimized waste generation
Use of Renewable FeedstocksDerivatization with bio-based moleculesDevelopment of sustainable materials

An In-depth Analysis of this compound

This compound is a distinct, trifunctionalized heterocyclic compound. Its structure, featuring a pyrazole ring core, is adorned with a chloro group, a formyl group, and an ethyl carboxylate group. This strategic placement of functional groups makes it a versatile building block in organic synthesis, with potential applications in the fields of medicinal chemistry and materials science. This article will focus exclusively on the chemical attributes, synthesis, and prospective research avenues for this specific molecule.

Future Research Trajectories and Unexplored Avenues

Integration with Automated Synthesis and Robotics

The landscape of chemical synthesis is rapidly evolving with the integration of automation and robotics, which offer the potential for high-throughput experimentation, rapid optimization, and the exploration of vast chemical spaces. mdpi.comchemimpex.com The application of these technologies to the synthesis and derivatization of this compound could significantly accelerate the discovery of new molecules with desirable properties.

The modular nature of the synthesis of pyrazole (B372694) derivatives lends itself well to adaptation for automated platforms. chemicalbook.com An automated system could be designed to perform the multi-step synthesis of this compound, starting from simple precursors. Such a system would involve robotic arms and fluid handlers to precisely control the addition of reagents, temperature, and reaction time at each step.

Conceptual Automated Synthesis Workflow:

Reagent Preparation: Stock solutions of the necessary starting materials and reagents would be prepared and stored in designated vials on the platform.

Reaction Execution: A robotic arm would transport the appropriate reagents to a reaction vessel. The synthesis could be performed in a continuous flow reactor or in discrete batches.

In-line Analysis: Integrated analytical techniques, such as HPLC or mass spectrometry, could monitor the progress of the reaction in real-time.

Work-up and Purification: Upon completion, the reaction mixture could be automatically directed to a purification module, for instance, an automated chromatography system.

Product Characterization: The purified product could then be analyzed by a suite of spectroscopic instruments (NMR, IR, etc.) to confirm its identity and purity.

This automated workflow would not only increase the efficiency and reproducibility of the synthesis but also allow for the rapid generation of analogues by systematically varying the starting materials.

High-Throughput Derivatization:

The true power of integrating robotics lies in the high-throughput derivatization of the core scaffold. The three functional groups of this compound offer three orthogonal handles for chemical modification.

Formyl Group Chemistry: The aldehyde can be readily converted into a wide range of other functional groups. An automated platform could perform reductive aminations with a library of primary and secondary amines to generate a diverse set of substituted aminomethylpyrazoles. Other transformations, such as Wittig reactions or aldol (B89426) condensations, could also be automated.

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to create a vast array of amides and esters.

Chloro Group Displacement: The chlorine atom can be displaced via nucleophilic aromatic substitution with various nucleophiles, such as thiols, amines, or alkoxides, further expanding the chemical diversity.

By combining these transformations in a combinatorial fashion, an automated platform could generate thousands of unique derivatives of this compound. The resulting compound library could then be screened for biological activity or for specific material properties.

The integration of artificial intelligence (AI) with these robotic platforms represents the next frontier. mdpi.comchemimpex.com AI algorithms could be used to predict the outcome of reactions, suggest optimal reaction conditions, and even design new derivatives with desired properties. This "closed-loop" approach, where AI designs a molecule, a robot synthesizes it, and the resulting data is fed back to the AI for the next design cycle, has the potential to revolutionize the process of chemical discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or formylation reactions. For example, analogous pyrazole-4-carbaldehyde derivatives are prepared by reacting 5-chloropyrazole precursors with formaldehyde under alkaline conditions (e.g., K₂CO₃) to introduce the formyl group . Optimization involves controlling temperature (e.g., 50–80°C), stoichiometry of reagents (e.g., 7.5 equiv. of azido(trimethyl)silane), and reaction time (monitored via TLC) .
  • Key Parameters : Purity is enhanced via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and validated by NMR (¹H/¹³C) and HRMS .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) in deuterated solvents (e.g., CDCl₃). For example, the formyl proton in similar pyrazole aldehydes appears as a broad singlet near δ 9.3 ppm .
  • IR : Identify functional groups (e.g., formyl C=O at ~1680 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
  • MS : Use EI-MS to confirm molecular ion peaks (e.g., m/z 181 [M⁺] for ethyl pyrazole carboxylates) and fragmentation patterns .

Q. What are the typical challenges in purifying this compound, and how are they addressed?

  • Methodology : Challenges include separating polar byproducts. Dry-load flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively isolates the target compound. Celite is used for adsorption before column loading to prevent band broadening .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SIR97 determines bond lengths, angles, and torsional conformations. For example, similar pyrazole aldehydes show planar pyrazole rings with formyl groups oriented at ~120° to the ring plane .
  • Data Contradictions : Discrepancies between computational (DFT) and experimental geometries may arise due to crystal packing effects. Refinement with SHELXPRO and validation via R-factor convergence (<5%) resolve such issues .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., formyl carbon) and nucleophilic centers (e.g., pyrazole N–H).
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict regioselectivity. For example, the formyl group in analogous compounds lowers LUMO energy, enhancing electrophilic reactivity at C4 .

Q. How do solvent effects and substituents influence the compound’s stability and degradation pathways?

  • Methodology :

  • HPLC-MS Stability Studies : Monitor degradation under varying pH, temperature, and solvents. For example, pyrazole esters hydrolyze faster in polar aprotic solvents (e.g., DMF) due to increased solvation of intermediates .
  • TGA/DSC : Thermal decomposition profiles (e.g., onset ~200°C) reveal stability limits. Incompatible with strong oxidizers, as decomposition releases CO, NOₓ, and HCl .

Q. What strategies mitigate contradictions in bioactivity data for pyrazole derivatives?

  • Methodology :

  • SAR Studies : Systematically vary substituents (e.g., replacing Cl with CF₃ or phenyl groups) to correlate structure with activity. For example, 5-chloro derivatives often show enhanced antimicrobial activity compared to methyl analogs .
  • Dose-Response Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity thresholds and rule out false positives .

Methodological Recommendations

  • Synthesis : Prioritize stepwise functionalization (e.g., introduce Cl before formyl groups) to avoid side reactions .
  • Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures (1:3) for high-quality SXRD data .
  • Data Interpretation : Cross-validate NMR assignments with COSY/HSQC and compare with literature analogs (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.